molecular formula C9H8ClN5O3 B2754503 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 326007-10-7

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2754503
CAS No.: 326007-10-7
M. Wt: 269.65
InChI Key: OURRLEMXAVABEO-UHFFFAOYSA-N
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Description

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that contains both pyrimidine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine-4,6-diamine with furan-2-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The furan ring can be oxidized to form various derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents such as tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.

    Reduction: The major product is 2-chloro-N4-(furan-2-ylmethyl)-5-aminopyrimidine-4,6-diamine.

    Oxidation: Products include various oxidized derivatives of the furan ring.

Scientific Research Applications

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA synthesis. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-furylmethyl)-5-nitro-4,6-pyrimidinediamine
  • 2-chloro-5-fluoro-N4-(furfuryl)-4-pyrimidineamine

Uniqueness

2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a furan ring and a nitro group, which confer specific chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O3/c10-9-13-7(11)6(15(16)17)8(14-9)12-4-5-2-1-3-18-5/h1-3H,4H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRLEMXAVABEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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